(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, due to its functional groups and structural composition, plays a significant role in the realm of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. A noteworthy application involves its role in the Fe(III)-catalyzed ketonization of saturated hydrocarbons by tert-butyl hydroperoxide (TBHP), illustrating its utility in oxidative synthesis processes. This method showcases the conversion of alkanes to ketones or alcohols, emphasizing the precursor role of dioxygen (O2) in forming various oxygenated products (Barton et al., 1992).
Metabolism and Biodegradation
In another dimension, research on the metabolism of compounds related to this compound unveils its biotransformation pathways. Studies on CP-533,536, a prostaglandin E2 agonist, reveal insights into the enzymatic degradation processes mediated by cytochrome P450 isoforms. This research not only informs on the metabolic fate of such compounds but also on potential detoxification pathways, underscoring the compound's relevance in pharmacokinetics and environmental biodegradation (Prakash et al., 2008).
Material Science and Organometallic Chemistry
The versatility of this compound extends into material science through the synthesis of organometallic compounds. X-ray crystallographic studies of related organogermanium compounds, for instance, highlight its utility in creating complex structures with potential applications in catalysis, polymer science, and electronics. Such research endeavors not only expand our understanding of the structural aspects of these materials but also pave the way for novel applications in various technological fields (Takeuchi et al., 2003).
Quantum Chemical Investigations
Furthermore, the study of substituted pyrrolidinones via quantum chemical calculations sheds light on the electronic properties of molecules containing this compound frameworks. These investigations provide valuable information on the molecular orbitals, energy levels, and potential reactivity of these compounds, serving as a foundation for designing more efficient catalysts and reactive intermediates in organic synthesis (Bouklah et al., 2012).
Environmental Chemistry
Lastly, the degradation studies of tert-butyl alcohol, a related compound, in dilute aqueous solutions through O3/UV processes offer insights into environmental remediation strategies. Such research underscores the potential for advanced oxidation processes to mitigate organic pollutants, contributing to cleaner water resources (Garoma & Gurol, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXFKAYCPIYPF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654372 | |
Record name | {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895126-64-4 | |
Record name | {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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